2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide
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Overview
Description
2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives with diethylamine and trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but lacks the diethylamino group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an aminophenyl group instead of the diethylamino group.
2-Amino-5-(4-acetylphenylazo)-thiazole: Contains an acetylphenylazo group
Uniqueness
The uniqueness of 2-Amino-N,N-diethyl-4-(trifluoromethyl)thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diethylamino group can improve its interaction with biological targets .
Properties
Molecular Formula |
C9H12F3N3OS |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-amino-N,N-diethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H12F3N3OS/c1-3-15(4-2)7(16)5-6(9(10,11)12)14-8(13)17-5/h3-4H2,1-2H3,(H2,13,14) |
InChI Key |
GHIGSFBTLATPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origin of Product |
United States |
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